molecular formula C22H21FN4O B10879750 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10879750
M. Wt: 376.4 g/mol
InChI Key: BNOOVCYWPDNMQQ-UHFFFAOYSA-N
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Description

“(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains an indole moiety. Its chemical structure is as follows:

Structure:(4Z)-2-(4-fluorophenyl)-4-(1-[2-(1H-indol-3-yl)ethyl]aminoethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one\text{Structure:} \quad \text{this compound} Structure:(4Z)-2-(4-fluorophenyl)-4-(1-[2-(1H-indol-3-yl)ethyl]aminoethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of an indole derivative with a fluorophenyl hydrazine under appropriate conditions. The reaction typically proceeds through a cyclization step to form the pyrazolone ring.

Industrial Production: While industrial-scale production details are proprietary, laboratories often synthesize this compound using modified versions of the established synthetic routes.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the pyrazolone ring can yield different products.

    Substitution: Substituents on the phenyl and indole rings can be modified.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products: The major products depend on the specific reaction conditions and substituents. Oxidation may yield oxo derivatives, while reduction could lead to saturated analogs.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates.

    Catalysis: The pyrazolone scaffold can serve as a ligand in transition metal catalysis.

Biology and Medicine:

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Neuropharmacology: The indole moiety suggests potential neurological effects.

Industry:

    Dye Synthesis: The fluorophenyl group makes it useful in dye chemistry.

    Agrochemicals: Derivatives may find applications in crop protection.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, possibly related to cell signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same substituents, we can compare it to other pyrazolones and indole-containing compounds. Notable related compounds include :

    Indomethacin: An indole-based nonsteroidal anti-inflammatory drug.

    Curcumin: Contains a pyrazolone-like moiety and has diverse biological effects.

: Reference: ChemSpider

Properties

Molecular Formula

C22H21FN4O

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H21FN4O/c1-14(24-12-11-16-13-25-20-6-4-3-5-19(16)20)21-15(2)26-27(22(21)28)18-9-7-17(23)8-10-18/h3-10,13,25-26H,11-12H2,1-2H3

InChI Key

BNOOVCYWPDNMQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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